Efficacy Against Imatinib-Resistant Leukemia Cells
F-B1 demonstrates a key differentiation from imatinib by effectively inhibiting the growth of imatinib-resistant K562G chronic myelogenous leukemia cells, whereas imatinib's efficacy is diminished in this model [1]. This activity is in addition to its inhibition of wild-type K562 cells, positioning F-B1 as a more robust research tool for studying drug resistance [1].
| Evidence Dimension | Inhibition of cell growth |
|---|---|
| Target Compound Data | Inhibits growth of K562 (wild-type Bcr/Abl) and K562G (imatinib-resistant) cells |
| Comparator Or Baseline | Imatinib: Activity is significantly reduced in K562G cells |
| Quantified Difference | F-B1 retains activity against imatinib-resistant cells, a property lost by imatinib. |
| Conditions | Cell culture models: K562 and imatinib-resistant K562G cell lines. |
Why This Matters
For procurement, this ensures that the compound is suitable for research models of drug-resistant CML, a critical area not addressable by imatinib.
- [1] Wang, F., Wang, J., Chong, Z., & Mu, Y. (2019). A modified DAW-22 compound F-B1 inhibits Bcr/Abl and induces apoptosis in chronic myelogenous leukemia cells. *Anti-Cancer Drugs*, 30(2), 159-166. View Source
